(4-Fluoro-6-hydroxypyridin-3-yl)boronic acid
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Overview
Description
(4-Fluoro-6-hydroxypyridin-3-yl)boronic acid is an organoboron compound that features a boronic acid group attached to a pyridine ring substituted with a fluorine atom and a hydroxyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (4-Fluoro-6-hydroxypyridin-3-yl)boronic acid typically involves the borylation of a suitable precursor. One common method is the Miyaura borylation reaction, where an aryl halide reacts with a diboron reagent in the presence of a palladium catalyst and a base . The reaction conditions are generally mild, and the process is highly efficient.
Industrial Production Methods: Industrial production of this compound may involve continuous flow setups for handling and performing organolithium chemistry on a multigram scale . This method allows for high throughput and efficient synthesis of the compound.
Chemical Reactions Analysis
Types of Reactions: (4-Fluoro-6-hydroxypyridin-3-yl)boronic acid undergoes various types of reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or other boron-containing compounds.
Reduction: The compound can be reduced under specific conditions to yield different products.
Substitution: The fluorine atom or hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Metal hydrides or catalytic hydrogenation.
Substitution: Nucleophiles such as amines or thiols.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield boronic esters, while substitution reactions can produce a variety of functionalized pyridine derivatives .
Scientific Research Applications
(4-Fluoro-6-hydroxypyridin-3-yl)boronic acid has numerous applications in scientific research:
Chemistry: It is widely used in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds. This makes it valuable in the synthesis of complex organic molecules.
Medicine: Boronic acids are known for their ability to inhibit certain enzymes, making them useful in the development of pharmaceuticals.
Mechanism of Action
The mechanism by which (4-Fluoro-6-hydroxypyridin-3-yl)boronic acid exerts its effects involves the formation of reversible covalent bonds with diols and other nucleophiles . This interaction is crucial in many of its applications, such as enzyme inhibition and molecular recognition. The boronic acid group forms a five-membered boronate ester with diols, which is a key feature in its biological and chemical activity .
Comparison with Similar Compounds
- 6-Fluoro-3-pyridinylboronic acid
- 4-Fluoro-2-methoxyphenylboronic acid
- 3-Pyridinylboronic acid
- Pyrene-1-boronic acid
Comparison: (4-Fluoro-6-hydroxypyridin-3-yl)boronic acid is unique due to the presence of both a fluorine atom and a hydroxyl group on the pyridine ring. This combination of substituents provides distinct reactivity and properties compared to other boronic acids. For instance, the hydroxyl group can participate in hydrogen bonding, influencing the compound’s solubility and reactivity. The fluorine atom can affect the electronic properties of the pyridine ring, making it more reactive in certain chemical reactions .
Properties
Molecular Formula |
C5H5BFNO3 |
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Molecular Weight |
156.91 g/mol |
IUPAC Name |
(4-fluoro-6-oxo-1H-pyridin-3-yl)boronic acid |
InChI |
InChI=1S/C5H5BFNO3/c7-4-1-5(9)8-2-3(4)6(10)11/h1-2,10-11H,(H,8,9) |
InChI Key |
QYEZRBQLMABMOY-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CNC(=O)C=C1F)(O)O |
Origin of Product |
United States |
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